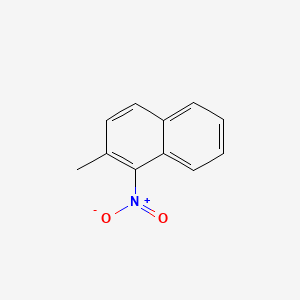
2-Methyl-1-nitronaphthalene
Cat. No. B1630592
Key on ui cas rn:
881-03-8
M. Wt: 187.19 g/mol
InChI Key: IZNWACYOILBFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08383638B2
Procedure details


Methyl 5-amino-8-bromoisoquinoline-6-carboxylate was prepared by the procedure described for the synthesis of methyl 1-amino-4-bromo-2-naphthoate in Example 1, substituting 6-methyl-5-nitroisoquinoline for 2-methyl-1-nitronaphthalene and substituting [(E-2-phenylethenyl]boronic acid for potassium vinyltrifluoroborate.




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7]C=[CH:9][CH:10]=2)[C:5]([Br:12])=[CH:4][C:3]=1[C:13]([O:15][CH3:16])=[O:14].CC1C=CC2C(=CC=CC=2)C=1[N+:28]([O-])=O.C1(/C=C/B(O)O)C=CC=CC=1.C([B-](F)(F)F)=C.[K+]>>[NH2:1][C:2]1[C:3]([C:13]([O:15][CH3:16])=[O:14])=[CH:4][C:5]([Br:12])=[C:6]2[C:11]=1[CH:10]=[CH:9][N:28]=[CH:7]2 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C2=CC=CC=C12)Br)C(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)/C=C/B(O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)[B-](F)(F)F.[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C2C=CN=CC2=C(C=C1C(=O)OC)Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
